molecular formula C16H20O3 B2577090 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol CAS No. 1015856-05-9

2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol

Cat. No.: B2577090
CAS No.: 1015856-05-9
M. Wt: 260.333
InChI Key: NRLNYWXZNRRILA-UHFFFAOYSA-N
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Description

2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol is an organic compound with the molecular formula C16H20O3 and a molecular weight of 260.33 g/mol This compound is characterized by the presence of a naphthalene ring substituted with an isopropoxy group and a propane-1,3-diol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 6-isopropoxynaphthalene.

    Alkylation: The 6-isopropoxynaphthalene undergoes alkylation with a suitable alkylating agent to introduce the propane-1,3-diol moiety.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring consistent quality control.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The naphthalene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2-(6-Methoxynaphthalen-1-YL)propane-1,3-diol: Similar structure with a methoxy group instead of an isopropoxy group.

    2-(6-Ethoxynaphthalen-1-YL)propane-1,3-diol: Similar structure with an ethoxy group instead of an isopropoxy group.

Uniqueness: 2-(6-Isopropoxynaphthalen-1-YL)propane-1,3-diol is unique due to the presence of the isopropoxy group, which can influence its chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

2-(6-propan-2-yloxynaphthalen-1-yl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-11(2)19-14-6-7-16-12(8-14)4-3-5-15(16)13(9-17)10-18/h3-8,11,13,17-18H,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRLNYWXZNRRILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC2=C(C=C1)C(=CC=C2)C(CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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